4-(Propan-2-yloxy)benzene-1-carbothioamide chemical structure and properties
4-(Propan-2-yloxy)benzene-1-carbothioamide chemical structure and properties
An In-Depth Technical Guide to 4-(Propan-2-yloxy)benzene-1-carbothioamide
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design and lead optimization. Among the various bioisosteric replacements for the ubiquitous amide bond, the thioamide group has garnered significant attention.[1][2][3] Thioamides, as direct isosteres of amides, share a similar planar geometry while exhibiting distinct physicochemical properties that can be leveraged to enhance pharmacological profiles.[1][4] The substitution of the amide oxygen with a larger, more polarizable sulfur atom alters hydrogen bonding capabilities, increases lipophilicity, and can introduce novel interactions with biological targets.[1][3]
This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzene-1-carbothioamide, a representative aromatic thioamide. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway with detailed protocols, and explore its potential therapeutic applications based on the well-documented activities of the carbothioamide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of compounds in their research endeavors.
Molecular Identity and Structure
4-(Propan-2-yloxy)benzene-1-carbothioamide is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions with a carbothioamide (-CSNH₂) group and an isopropoxy (-OCH(CH₃)₂) group, respectively.
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IUPAC Name: 4-(propan-2-yloxy)benzenecarbothioamide
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CAS Number: 144060-89-9[5]
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Molecular Formula: C₁₀H₁₃NOS[5]
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Molecular Weight: 195.28 g/mol [5]
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SMILES: CC(C)OC1=CC=C(C=C1)C(=S)N[5]
Caption: Chemical structure of 4-(Propan-2-yloxy)benzene-1-carbothioamide.
Physicochemical and Pharmacological Profile
The unique properties of the thioamide functional group distinguish it from its amide counterpart, influencing its behavior in both chemical and biological systems.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NOS | [5] |
| Molecular Weight | 195.28 g/mol | [5] |
| CAS Number | 144060-89-9 | [5] |
| Predicted XLogP3 | 2.2 - 2.7 | [6][7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem Computed |
| Hydrogen Bond Acceptors | 2 (from O and S) | PubChem Computed |
| Monoisotopic Mass | 195.0718 Da | [7] |
Expertise & Experience: The Significance of the Thioamide Moiety
The replacement of an amide's carbonyl oxygen with sulfur introduces several critical changes:
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Enhanced Lipophilicity: Sulfur's larger van der Waals radius and lower electronegativity compared to oxygen increases the lipophilicity of the molecule, as indicated by the positive XLogP value.[1] This property can potentially improve membrane permeability, a crucial factor for drug absorption and distribution.[1]
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Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors relative to amides.[1][3] This can fundamentally change the interaction profile of the molecule with protein targets, sometimes leading to improved binding affinity or altered selectivity.
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Increased Rotational Barrier: The C-N bond in thioamides has a higher barrier to rotation than in amides, which restricts the conformational flexibility of the molecule.[1] This pre-organization can be entropically favorable for binding to a specific target conformation.
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Unique Target Interactions: The sulfur atom can participate in unique non-covalent interactions, such as chalcogen bonds, which have been shown to be critical for the high binding affinity of some thioamide-containing inhibitors.[3]
Synthesis and Spectroscopic Characterization
While a dedicated synthesis for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not extensively published, a reliable and high-yield route can be designed based on established methods for producing 4-substituted benzothioamide derivatives.[8] The most practical approach involves the conversion of the corresponding benzonitrile.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 4-(Propan-2-yloxy)benzene-1-carbothioamide from Nitrile
This protocol is adapted from a general method for the synthesis of 4-substituted benzothioamides.[8]
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Reaction Setup: To a solution of sodium hydrogen sulfide hydrate (NaSH·xH₂O, 1.5 equiv.) in N,N-dimethylformamide (DMF, 3 mL per 1 g of nitrile), add ammonium chloride (NH₄Cl, 2.5 equiv.).
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Causality: DMF is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the nucleophilic attack without protonating the hydrosulfide ion. Ammonium chloride acts as a proton source for the final step of the reaction mechanism.
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Addition of Starting Material: While stirring the mixture, add 4-(Propan-2-yloxy)benzonitrile (1.0 equiv.).
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Reaction: Heat the reaction mixture to 40-50°C and stir for 4-24 hours.
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Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting nitrile.[9]
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Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL per 1 g of nitrile).
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Precipitation: The product will precipitate as a solid. If precipitation is slow or incomplete, the aqueous solution can be neutralized with a dilute acid like 2N HCl.
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Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product. An expected yield based on similar reactions is typically high (>90%).[8]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.0-8.0 ppm region), the methine proton of the isopropoxy group (a septet around 4.6 ppm), the methyl protons of the isopropoxy group (a doublet around 1.3 ppm), and broad singlets for the thioamide -NH₂ protons.
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¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon atoms, including the characteristic downfield signal for the thioamide carbon (C=S) typically found in the 190-210 ppm range.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight of 195.28.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (typically two bands in the 3100-3400 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=S stretching (Thioamide I band, often near 1250 cm⁻¹), and C-N stretching (Thioamide II band).
Potential Biological and Therapeutic Applications
While specific biological data for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not available in peer-reviewed literature, the extensive research on the carbothioamide scaffold provides a strong basis for predicting its potential therapeutic value.[2][10]
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Anticancer Activity: Numerous carbothioamide and benzenesulfonamide-carbothioamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[11][12][13] The mechanism often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation.[14] The thioamide moiety can be crucial for high-affinity binding to targets like kinases or histone methyltransferases.[3]
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Antimicrobial and Antiviral Agents: The thioamide functional group is present in several compounds with documented antibacterial, antifungal, and antiviral properties.[10] These compounds can act through various mechanisms, including metal chelation or inhibition of essential microbial enzymes.
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Enzyme Inhibition: As a bioisostere of the amide group, the thioamide moiety can be incorporated into enzyme inhibitors to enhance their stability against proteolytic degradation.[1][3] This strategy has been successfully employed in the design of peptide-based drugs. The isopropoxy group on the phenyl ring can also contribute to binding by occupying hydrophobic pockets in an enzyme's active site.
Conclusion
4-(Propan-2-yloxy)benzene-1-carbothioamide is a well-defined chemical entity whose significance is derived from the versatile and pharmacologically relevant thioamide functional group. Its synthesis is achievable through robust and high-yielding chemical methods. While its specific biological profile remains to be elucidated, its structural features—a lipophilic isopropoxy group and a bioisosteric thioamide moiety—make it an attractive scaffold for further investigation in drug discovery programs. The principles and data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related thioamide-containing molecules.
References
- Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2).
- Thioamides - Georganics. Georganics.
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5).
- Thioamides – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.
- 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride | C10H15ClN2O - PubChem. PubChem.
- 4-(propan-2-yl)benzene-1-carbothioamide - PubChemLite. PubChem.
- 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide - BLDpharm. BLDpharm.
- N'-(propan-2-yloxy)benzene-1-carboximidamide | Molport-022-527-657. MolPort.
- 4-[(propan-2-yl)oxy]benzene | C12H18O | CID 13411502 - PubChem. PubChem.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- BindingDB BDBM50216198 CHEMBL233419::N-(2-chlorophenethyl)-4-isopropoxy-N-(tetrahydrothiophen-3-yl)benzamide. BindingDB.
- 2-(propan-2-yloxy)benzene-1-carbothioamide - PubChemLite. PubChem.
- 4-Chloranyl-7-propan-2-yloxy-1-benzothiophene-2-carboximidamide | C12H13ClN2OS | CID 146170575 - PubChem. PubChem.
-
Already-reported bioactive carbothioamide derivatives[8][14][15]. - ResearchGate. ResearchGate.
- 4-Hydroxy benzothioamide | C7H7NO2S | CID 138392235 - PubChem - NIH. PubChem.
- (PDF) 4-Methoxybenzenecarbothioamide - ResearchGate.
- A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed. (2014, December 29).
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing.
- 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. PubChem.
- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed.
- 4-(pentyloxy)benzene-1-carbothioamide CAS#: - ChemicalBook. ChemicalBook.
- EP2441752A1 - Method for producing 4-substituted benzothioamide derivative - Google Patents.
- Thioamide N–C(S) Activation - The Royal Society of Chemistry. The Royal Society of Chemistry.
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (2023, December 8).
- A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses.
- EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5). Longdom Publishing.
- (PROPAN-2-YL)BENZENE | CAS 98-82-8 - Matrix Fine Chemicals.
Sources
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides - Georganics [georganics.sk]
- 5. 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-(propan-2-yl)benzene-1-carbothioamide (C10H13NS) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 2-(propan-2-yloxy)benzene-1-carbothioamide (C10H13NOS) [pubchemlite.lcsb.uni.lu]
- 8. EP2441752A1 - Method for producing 4-substituted benzothioamide derivative - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
